molecular formula C17H26BrN3 B10886103 1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-methylpiperazine

1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-methylpiperazine

Cat. No.: B10886103
M. Wt: 352.3 g/mol
InChI Key: LEIZNTMQNIIWGI-UHFFFAOYSA-N
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Description

1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-methylpiperazine is a heterocyclic compound featuring a piperidine ring substituted at the 1-position with a 3-bromobenzyl group and at the 4-position with a 4-methylpiperazine moiety. Its molecular formula is C₁₈H₂₇BrN₃, with an average molecular mass of 365.33 g/mol.

Properties

Molecular Formula

C17H26BrN3

Molecular Weight

352.3 g/mol

IUPAC Name

1-[1-[(3-bromophenyl)methyl]piperidin-4-yl]-4-methylpiperazine

InChI

InChI=1S/C17H26BrN3/c1-19-9-11-21(12-10-19)17-5-7-20(8-6-17)14-15-3-2-4-16(18)13-15/h2-4,13,17H,5-12,14H2,1H3

InChI Key

LEIZNTMQNIIWGI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-[1-(3-BROMOBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzyl chloride and piperidine.

    Formation of Intermediate: The first step involves the reaction of 3-bromobenzyl chloride with piperidine to form 1-(3-bromobenzyl)piperidine.

    Final Product Formation: The intermediate is then reacted with 4-methylpiperazine under appropriate conditions to yield the final product, 1-[1-(3-BROMOBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[1-(3-BROMOBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, breaking down into its constituent parts.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[1-(3-BROMOBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE has several scientific research applications:

    Medicinal Chemistry: It is used in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Biological Research: The compound is studied for its potential effects on various biological pathways and its interactions with cellular receptors.

    Industrial Applications: It is used as an intermediate in the production of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of 1-[1-(3-BROMOBENZYL)-4-PIPERIDYL]-4-METHYLPIPERAZINE involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substitution Patterns and Structural Features

The compound’s structural uniqueness lies in its 3-bromobenzyl-piperidine-piperazine scaffold . Below is a comparative analysis with key analogues:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-methylpiperazine Piperidine linked to piperazine 3-Bromobenzyl, 4-methylpiperazine 365.33 High lipophilicity due to bromine; dual heterocyclic rings enhance stability
1-(3-Bromobenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine Piperazine 3-Bromobenzyl, 2,4,5-trimethoxybenzyl 468.36 Increased polarity from methoxy groups; potential for π-π interactions
1-(4-Bromophenyl)-4-methylpiperazine Piperazine 4-Bromophenyl, 4-methyl 255.16 Simpler structure; lower molecular weight; direct aryl-piperazine linkage
1-(2-Chlorobenzyl)-4-methylpiperazine Piperazine 2-Chlorobenzyl, 4-methyl 238.74 Chlorine’s smaller size may reduce steric hindrance compared to bromine
1-(3-Trifluoromethylphenyl)piperazine Piperazine 3-Trifluoromethylphenyl 230.23 Strong electron-withdrawing CF₃ group; impacts receptor binding affinity
Key Observations:
  • Halogen Effects : Bromine in the target compound increases lipophilicity (logP ~3.5 estimated) compared to chlorine (logP ~2.8) or methoxy groups (logP ~1.5). This enhances membrane permeability but may reduce aqueous solubility .

Physicochemical Properties

Property Target Compound 1-(4-Bromophenyl)-4-methylpiperazine 1-(2-Chlorobenzyl)-4-methylpiperazine
Molecular Weight 365.33 g/mol 255.16 g/mol 238.74 g/mol
Estimated logP ~3.5 ~2.9 ~2.8
Hydrogen Bond Acceptors 3 2 2
Rotatable Bonds 5 3 3

The target compound’s higher molecular weight and rotatable bonds may influence pharmacokinetics, such as prolonged half-life but reduced oral bioavailability .

Biological Activity

1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-methylpiperazine is a piperazine derivative notable for its potential applications in medicinal chemistry, particularly in the treatment of neurological and psychiatric disorders. This compound's structure, featuring a bromobenzyl group attached to a piperidine ring and a methylpiperazine moiety, suggests unique biological interactions that warrant detailed exploration.

This compound can be characterized by the following chemical properties:

PropertyValue
Molecular FormulaC17H26BrN3
Molecular Weight352.3 g/mol
IUPAC Name1-[1-(3-bromophenyl)methyl]piperidin-4-yl]-4-methylpiperazine
InChIInChI=1S/C17H26BrN3/c1-19-9-11-21(12-10-19)17-5-7-20(8-6-17)14-15-3-2-4-16(18)13-15/h2-4,13,17H,5-12,14H2,1H3
SMILESCN1CCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)Br

The biological activity of 1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-methylpiperazine is primarily attributed to its ability to interact with specific receptors in the body. The compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial in the context of psychiatric disorders.

Potential Targets:

  • Dopamine Receptors : The compound may act as a modulator of dopaminergic signaling, which is significant in conditions like schizophrenia and Parkinson's disease.
  • Serotonin Receptors : Interaction with serotonin receptors could influence mood regulation and anxiety levels.

Biological Activity Studies

Recent studies have focused on evaluating the compound's effects on various biological systems. For instance:

In Vitro Studies

In vitro assays have demonstrated that 1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-methylpiperazine exhibits significant binding affinity for multiple receptor types. These studies typically involve:

  • Receptor Binding Assays : Evaluating the affinity for dopamine D2 and serotonin 5HT2A receptors.

Case Studies

A notable case study involved the evaluation of this compound's effects on cellular models relevant to neurodegenerative diseases. The findings indicated:

  • Neuroprotective Effects : The compound demonstrated potential neuroprotective properties against oxidative stress-induced neuronal death.

Pharmacological Profiles

The pharmacological profile of 1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-methylpiperazine includes:

Activity TypeObservations
Antidepressant EffectsSignificant reduction in depressive-like behaviors in rodent models.
Anxiolytic EffectsDecreased anxiety-related behaviors observed through elevated plus maze tests.
Neuroprotective ActivityEnhanced survival of neuronal cells under stress conditions.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors such as 3-bromobenzyl chloride and piperidine derivatives. Variations in synthesis can lead to derivatives with potentially enhanced biological activities.

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